3-Methylenepentane-1,5-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40760-35-8 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8/h7-8H,1-5H2 |
InChI Key |
JUJHZOVDCJJUJK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCO)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylenepentane 1,5 Diol
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched 3-methylenepentane-1,5-diol, establishing the critical stereocenters in a controlled manner. These methods leverage chiral reagents and auxiliaries to influence the stereochemical outcome of the reaction.
A highly effective method for the asymmetric synthesis of C2-symmetric 3-methylenepentane-1,5-diols is through a bidirectional, double allylboration reaction. acs.orgrsc.org This strategy employs a C2-symmetric bis(allylborane) reagent, 1,3-bis(diisopinocampheylboryl)-2-methylenepropane, which reacts with two equivalents of an aldehyde. acs.orgrsc.orgnih.govrsc.org The reaction proceeds under salt-free conditions and provides the target diols in excellent enantiomeric excess (ee). acs.orgrsc.orgnih.gov This method allows for the rapid construction of the diol framework from simple aldehyde precursors. acs.org
The versatility of this approach is demonstrated by its application to a range of aldehydes, consistently producing high yields and exceptional enantioselectivity. The absolute stereochemistry of the resulting diols has been rigorously confirmed, in some cases through single-crystal X-ray analysis of a derivative. acs.orgnih.gov
Table 1: Enantioselective Synthesis of this compound Derivatives via Bidirectional Allylboration This table summarizes the outcomes of the double allylboration of various aldehydes using 1,3-bis(diisopinocampheylboryl)-2-methylenepropane.
| Aldehyde (Electrophile) | Resulting Diol Product | Yield (%) | Enantiomeric Excess (ee %) |
| Isobutyraldehyde | 2,6-Dimethyl-3-methyleneheptane-1,5-diol | 85 | >99 |
| Benzaldehyde | 2,6-Diphenyl-3-methyleneheptane-1,5-diol | 84 | >99 |
| Cyclohexanecarboxaldehyde | 2,6-Dicyclohexyl-3-methyleneheptane-1,5-diol | 82 | >99 |
| Hydrocinnamaldehyde | 2,6-Dibenzyl-3-methyleneheptane-1,5-diol | 78 | >99 |
Data sourced from Barrett et al. (2000). acs.orgnih.gov
Chemodivergent synthesis enables the creation of different stereoisomers from a common starting material by modifying reaction conditions or reagents. In the context of polyol construction, double-allylation reagents offer a platform for such strategies. nih.gov While Type I and Type II reagents often require intramolecular reactions to achieve stereocontrol, Type III reagents can be used in intermolecular iterative allylations to access a variety of complex diol motifs. nih.gov
The modularity of these reagents allows for a chemodivergent approach where the choice of the boron-based reagent and the electrophile can be varied to construct different polyol structures with high stereocontrol. nih.gov This strategic diversification is crucial for building libraries of related but stereochemically distinct molecules, including precursors to complex natural products containing 1,5-diol subunits. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the bidirectional allylboration synthesis of this compound, the diisopinocampheylboryl group functions as the chiral auxiliary. acs.orgrsc.orgnih.govrsc.org This group is derived from either (+)-α-pinene or (–)-α-pinene, which are readily available chiral natural products.
The steric bulk and defined chirality of the isopinocampheyl framework effectively shields one face of the allylborane, dictating the trajectory of the incoming aldehyde electrophile. acs.org This high degree of facial selectivity during the C-C bond formation is responsible for the excellent enantiomeric excess observed in the final C2-symmetric diol products. acs.orgrsc.org After the reaction, the chiral auxiliary can, in principle, be recovered and reused.
The high degree of stereoselectivity observed in the bidirectional allylboration is rationalized by a highly organized, chair-like six-membered transition state for each allylation event, consistent with the Zimmerman-Traxler model. The specific geometry of the chiral diisopinocampheylboryl reagent forces the aldehyde's R-group into an equatorial position to minimize steric interactions, leading to the predictable formation of a specific enantiomer. nih.gov
The C2-symmetry of the final this compound product is a direct result of the C2-symmetric nature of the bis(allylborane) reagent and this well-defined stereoselective pathway. acs.orgrsc.org The absolute stereochemistry of the products has been unequivocally confirmed through empirical methods, such as the conversion of the diols into bis-Mosher esters for NMR analysis or direct single-crystal X-ray crystallography, which validates the proposed mechanistic model. acs.orgnih.gov
Convergent Synthetic Pathways
Convergent synthesis involves the preparation of individual fragments of a target molecule followed by their assembly, which is often more efficient than linear synthesis for complex targets.
The bidirectional allylboration is an excellent example of a convergent synthetic pathway. acs.orgrsc.org This strategy rapidly constructs the C7 carbon backbone of the substituted this compound by coupling a central three-carbon dianion synthon equivalent with two molecules of a carbonyl electrophile. acs.org The use of a single reagent that orchestrates two sequential, stereocontrolled additions provides a highly efficient and atom-economical route to the target diol. acs.orgnih.gov The reaction's scope has been demonstrated with a variety of aliphatic and aromatic aldehydes, showcasing its utility in generating a diverse range of C2-symmetric diols (as detailed in Table 1). acs.org This approach contrasts with more linear methods that would require multiple steps to build the carbon chain and then install the necessary functional groups and stereocenters.
Strategies Involving Trimethylenemethane Dianion Equivalents
The use of trimethylenemethane (TMM) dianion equivalents represents a sophisticated approach in organic synthesis for the construction of complex carbon skeletons. These reagents act as synthetic equivalents to a [C(CH₂)₃]²⁻ species, providing a three-carbon unit that can react with electrophiles. In principle, such a strategy could be envisioned for the synthesis of this compound by reacting the TMM dianion equivalent with two molecules of an appropriate electrophile, such as formaldehyde (B43269), to install the two hydroxymethyl groups.
However, a review of the current scientific literature and patent landscape indicates that the application of trimethylenemethane dianion equivalents for the specific synthesis of this compound is not a commonly documented or established method. While the chemistry of TMM dianions with various metals like lanthanides has been explored, its practical application for producing this particular diol is not prominent. amanote.com
Industrial-Scale Synthesis Considerations
For commercial production, the economic and environmental viability of a synthetic route is paramount. Industrial methods prioritize the use of readily available, low-cost starting materials, high reaction yields, catalyst longevity, and process efficiency.
A prominent industrial pathway to this compound and its saturated analogue, 3-methyl-1,5-pentanediol (B147205), begins with the condensation of isobutene and formaldehyde. google.comgoogle.com This method is advantageous due to the large-scale availability and low cost of these fundamental petrochemical feedstocks. google.com The process generally occurs in two main stages:
Prins Reaction/Condensation: Isobutene reacts with formaldehyde in the presence of an acid catalyst. google.com This step can yield a mixture of products, including unsaturated alcohols and cyclic ethers. google.comnih.gov One key intermediate that can be formed is 3-methyl-3-buten-1-ol (B123568) (MBO). nih.gov Alternatively, the reaction can be directed to produce this compound and its isomer 3-methylpent-2-ene-1,5-pentanediol directly. google.com
Hydrogenation: The unsaturated intermediates from the condensation step are then hydrogenated to yield the final diol products. For instance, if the initial reaction produces a cyclic hemiacetal like 2-hydroxy-4-methyltetrahydropyran (B101429), this compound is subsequently hydrogenated to form 3-methyl-1,5-pentanediol. google.com If this compound is produced alongside its isomer, a subsequent hydrogenation step can be used to prepare 3-methyl-1,5-pentanediol. google.com
This multi-step approach allows for the transformation of simple, abundant raw materials into a more complex and functionalized diol suitable for various applications, such as the production of polyurethanes and polyesters. google.com
The choice of catalyst is critical in industrial synthesis to ensure high yields, selectivity, and process stability. Different catalysts are employed for the condensation and hydrogenation stages.
For the initial condensation reaction , acid catalysts are essential. Specific examples include:
Pyridine mesylate with an auxiliary agent like sodium dihydrogen phosphate (B84403), which has been shown to achieve high conversion rates of formaldehyde (95.2%) and high selectivity towards the desired diol intermediates. google.com
HZSM-5 molecular sieves are also effective catalysts for the Prins reaction between formaldehyde and isobutene to produce 3-methyl-3-buten-1-ol. nih.gov
For the subsequent hydrogenation step , a variety of conventional hydrogenation catalysts are used. These are often heterogeneous catalysts, which are preferred for ease of separation and reuse. google.com Key examples include:
Raney Nickel and Raney Cobalt: These are particularly favored for their effectiveness and economic viability in hydrogenating intermediates like 2-hydroxy-4-methyltetrahydropyran. google.com
Copper-Chromium Oxide: This catalyst is effective for the hydrogenation of intermediates at elevated temperatures and pressures. google.com
Rhodium Carbonyl Complexes: Modified with tertiary organic phosphines, these complexes can be used in a hydroformylation step to convert intermediates like 2-methylbut-1-en-4-ol into cyclic ethers, which are then hydrogenated. google.com
Supported Noble Metal Catalysts: Metals such as Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) on supports like carbon (Ru/C) are also effective for the hydrogenation of cyclic diones to diols. nih.govresearchgate.net
The addition of a basic compound during the hydrogenation of 2-hydroxy-4-methyltetrahydropyran can effectively suppress the formation of by-products and prolong the activity of the hydrogenation catalyst. google.com
Interactive Table of Catalyst Systems
| Reaction Step | Catalyst | Key Findings / Conditions | Source |
|---|---|---|---|
| Condensation (Prins Reaction) | Pyridine mesylate / Sodium dihydrogen phosphate | Achieves 95.2% formaldehyde conversion and high selectivity for diol intermediates. | google.com |
| Condensation (Prins Reaction) | HZSM-5 Zeolite | Catalyzes the synthesis of 3-methyl-3-buten-1-ol from formaldehyde and isobutene. | nih.gov |
| Hydrogenation | Raney Nickel / Raney Cobalt | Particularly preferable for hydrogenation due to easy handling and economy. google.com Effective at 80°C and 150 atm H₂. google.com | google.comgoogle.com |
| Hydrogenation | Copper-Chromium Oxide | Used for hydrogenation at temperatures of 80-110°C and pressures of 140-200 atm. | google.com |
| Hydroformylation/Hydrogenation | Rhodium Carbonyl Complex (modified) | Used for hydroformylation of 2-methylbut-1-en-4-ol prior to hydrogenation. | google.com |
| Hydrogenation | Ruthenium on Carbon (Ru/C) | Shows the best performance among tested metals for hydrogenating cyclic diones to diols, with complete conversion. | nih.gov |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. jk-sci.comprimescholars.com
In the context of this compound synthesis, several factors contribute to enhancing process efficiency and aligning with the goals of high atom economy:
High-Yield Reactions: The industrial routes described aim for high conversion and selectivity, which directly translates to better resource utilization and less waste, a key aspect of atom economy. google.com For example, achieving a 95.2% conversion of formaldehyde minimizes the amount of starting material that becomes waste. google.com
Catalyst Reusability: The preference for heterogeneous catalysts like Raney nickel or supported catalysts (e.g., Ru/C) in the hydrogenation step is a significant efficiency enhancement. google.comnih.gov These catalysts can be easily separated from the reaction mixture (e.g., by filtration) and reused, reducing catalyst consumption and waste, which is economically and environmentally beneficial. google.com
By focusing on high-yield transformations and the use of robust, recyclable catalysts, the industrial synthesis of this compound and related compounds can be made more sustainable and economically favorable. jk-sci.com
Table of Mentioned Compounds
| Common Name | IUPAC Name | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | 3-methylidenepentane-1,5-diol | 40760-35-8 | C₆H₁₂O₂ |
| Isobutene | 2-Methylprop-1-ene | 115-11-7 | C₄H₈ |
| Formaldehyde | Methanal | 50-00-0 | CH₂O |
| 3-Methyl-1,5-pentanediol | 3-methylpentane-1,5-diol | 4457-71-0 | C₆H₁₄O₂ |
| 2-Hydroxy-4-methyltetrahydropyran | 4-Methyltetrahydro-2H-pyran-2-ol | 34963-71-8 | C₆H₁₂O₂ |
| 3-Methyl-3-buten-1-ol (MBO) | 3-Methyl-3-buten-1-ol | 763-32-6 | C₅H₁₀O |
| 3-Methylpent-2-ene-1,5-pentanediol | 3-Methylpent-2-ene-1,5-diol | Not readily available | C₆H₁₂O₂ |
| Pyridine mesylate | Pyridinium (B92312) methanesulfonate | 69726-14-9 | C₆H₉NO₃S |
| Sodium dihydrogen phosphate | Sodium dihydrogen phosphate | 7558-80-7 | NaH₂PO₄ |
Chemical Transformations and Reactive Properties of 3 Methylenepentane 1,5 Diol
Selective Functional Group Interconversions
The presence of two distinct types of functional groups—primary alcohols and an alkene—allows for a range of selective transformations. Chemists can target either functionality with high chemoselectivity by choosing appropriate reagents and reaction conditions.
The primary hydroxyl groups of 3-methylenepentane-1,5-diol can be oxidized to aldehydes or carboxylic acids. More significantly, the 1,5-diol arrangement facilitates oxidative cyclization to form a δ-lactone, a common structural motif in natural products. The selective oxidation of one hydroxyl group would lead to a hydroxyaldehyde, which can exist in equilibrium with its cyclic hemiacetal. Further oxidation of this intermediate yields the corresponding δ-lactone.
Various reagent systems are known to effect the oxidation of 1,5-diols. researchgate.net For instance, chemoenzymatic methods and systems employing catalysts like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) are effective. researchgate.net Palladium-based catalysts have also been shown to be highly effective for the site-selective oxidation of diols, with selectivity often governed by steric and electronic factors within the substrate. researchgate.net While specific studies on this compound are not prevalent, the principles of 1,5-diol oxidation are directly applicable.
| Oxidizing Agent/System | Expected Product(s) | Notes |
|---|---|---|
| PCC / CH₂Cl₂ | Dialdehyde / Lactone | Oxidation of primary alcohols to aldehydes; can lead to over-oxidation or lactone formation. |
| TEMPO / NaOCl | δ-Lactone | Selective for primary alcohols, often leading to the lactone in 1,5-diols. |
| Pd(neocuproine)(OAc)₂ / BQ | Mono-alcohol / Lactone | Catalytic system capable of high site-selectivity in complex diols. researchgate.net |
| Enzyme (e.g., ADH) / NAD⁺ | Hydroxyaldehyde / Lactone | Biotransformation can offer high selectivity under mild conditions. researchgate.net |
The exocyclic double bond of this compound can be selectively reduced to yield its saturated analog, 3-methylpentane-1,5-diol. This transformation is typically achieved through catalytic hydrogenation. A Chinese patent details a method where this compound is prepared and subsequently hydrogenated to produce 3-methyl-1,5-pentanediol (B147205). google.com The process involves reacting the unsaturated diol with hydrogen gas in the presence of a hydrogenation catalyst at elevated temperature and pressure. google.com This reduction demonstrates the ability to selectively modify the olefin without affecting the hydroxyl groups.
| Catalyst | Conditions | Conversion/Selectivity | Reference |
|---|---|---|---|
| RC-312 (unspecified) | 110 °C, 2 MPa H₂ | Conversion: 99.94%, Selectivity to 3-methyl-1,5-pentanediol: 99.42% | google.com |
| Raney Nickel | Acidic conditions, water | Effective for hydrogenating related hydroformylation products. google.comgoogle.com | google.comgoogle.com |
| Palladium on Carbon (Pd/C) | H₂ (gas), RT-50 °C | Standard conditions for alkene hydrogenation. |
The two primary hydroxyl groups are nucleophilic centers that can readily undergo substitution reactions to form a variety of derivatives, such as esters, ethers, and carbamates. These derivatizations are fundamental for modifying the physical properties of the molecule or for installing protecting groups in a multi-step synthesis. For example, reaction with acyl chlorides or acid anhydrides in the presence of a base will yield the corresponding diester. Similarly, etherification can be achieved using alkyl halides under basic conditions (Williamson ether synthesis). The saturated analog, 3-methyl-1,5-pentanediol, is used as a reactant to synthesize α,ω-dibromides by treatment with aqueous HBr. sigmaaldrich.com
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | Acetate Ester |
| Esterification | Benzoic anhydride, DMAP | Benzoate Ester |
| Etherification | NaH, Benzyl bromide | Benzyl Ether |
| Silylation | TBDMSCl, Imidazole | Silyl Ether |
| Halogenation | Aqueous HBr | Alkyl Bromide |
Desymmetrization and Directed Functionalization
This compound is a prochiral molecule, as its two primary hydroxyl groups are enantiotopic. This structural feature opens the door to asymmetric synthesis through desymmetrization, whereby the two chemically equivalent functional groups are differentiated by a chiral reagent or catalyst, leading to a single enantiomer of a chiral product.
The desymmetrization of prochiral or meso-diols is a powerful strategy for accessing enantioenriched materials. beilstein-journals.orgorganic-chemistry.org This is commonly achieved through enantioselective acylation catalyzed by chiral nucleophilic catalysts, such as derivatives of 4-(N,N-dimethylamino)pyridine (DMAP) or chiral phosphines. beilstein-journals.orgorganic-chemistry.orgelsevierpure.com In such a reaction, one of the two enantiotopic hydroxyl groups of this compound would be selectively acylated (e.g., with an acyl anhydride), yielding a chiral mono-ester with high enantiomeric excess. beilstein-journals.orgresearchgate.net The choice of catalyst, acylating agent, and solvent can be optimized to maximize enantioselectivity. beilstein-journals.org This approach provides a direct route to chiral, non-racemic building blocks from an achiral starting material.
| Catalyst Type | Substrate Class | Transformation | Reference |
|---|---|---|---|
| Chiral 4-Pyrrolidinopyridines (PPY) | meso-Diols | Enantioselective acylation | beilstein-journals.org |
| Chiral DMAP Derivatives | 1,3-Diols | Enantioselective desymmetrization | elsevierpure.com |
| Lipases (e.g., from Burkholderia cepacia) | Prochiral diols/triols | Enantioselective acylation | researchgate.net |
| Chiral Phosphinite Derivatives | meso-1,2-Diols | Enantioselective acylation | organic-chemistry.org |
The bifunctional nature of this compound allows for intramolecular reactions that can proceed with high regioselectivity. A key strategy involves converting the diol into a derivative that can then react with the internal double bond. For example, the diol can react with various reagents to form a cyclic intermediate, which then positions the olefin for a subsequent intramolecular transformation.
One such transformation is the synthesis of cyclic carbonates. The reaction of diols with carbon dioxide (or a CO₂ equivalent like dimethyl carbonate) can yield cyclic carbonates, a process that is often catalyzed by carbenes or alkali metal salts. rsc.orgresearchgate.netresearchgate.net In the case of this compound, this would form a six-membered cyclic carbonate.
This cyclic carbonate derivative is an excellent precursor for further functionalization. For instance, it can undergo an electrophile-induced cyclization. In a putative cyclic iodocarbonate formation, the olefinic moiety would react with an electrophilic iodine source (e.g., I₂). The resulting iodonium (B1229267) ion intermediate would then be trapped intramolecularly by an oxygen atom of the carbonate ring. This type of regioselective cyclization is directed by the proximity of the reacting groups, leading to the formation of a complex, bicyclic iodocarbonate structure with newly formed stereocenters. Such reactions are valuable for rapidly building molecular complexity.
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound makes it a candidate for various cyclization reactions, leading to the formation of heterocyclic structures. These transformations can occur through either intramolecular processes, involving the molecule's own functional groups, or intermolecular reactions with other reagents.
Intramolecular cyclization of this compound can lead to the formation of cyclic ethers. While not a direct cyclization of this compound itself, the related compound 2-hydroxy-4-methyltetrahydropyran (B101429) is a key intermediate in some synthetic routes to 3-methyl-1,5-pentanediol. google.comgoogle.com This indicates that the carbon skeleton is amenable to forming six-membered heterocyclic rings. The acid-catalyzed intramolecular addition of one of the hydroxyl groups to the double bond could theoretically yield a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring, although this specific reaction for this compound is not prominently documented.
Lactonization, the formation of a cyclic ester, is another potential intramolecular cyclization. This process, however, would require prior oxidation of one of the primary hydroxyl groups to a carboxylic acid. The resulting ω-hydroxy carboxylic acid could then undergo an intramolecular esterification to form a lactone.
A related strategy involves the one-step intramolecular cyclization of diols via mesylation. In this type of reaction, a diol is treated with methanesulfonyl chloride in pyridine, where one hydroxyl group is converted into a good leaving group (mesylate), which is then immediately displaced by the other hydroxyl group in an intramolecular nucleophilic substitution to form a cyclic ether. researchgate.net Applying this concept to this compound would be expected to yield a methylene-substituted oxacycloalkane.
| Reaction Type | Required Transformation | Potential Product Class |
| Intramolecular Etherification | Acid catalysis | Substituted Tetrahydrofurans/Tetrahydropyrans |
| Lactonization | Selective oxidation of one -OH group | Methylene-substituted Lactones |
| Cyclization via Mesylation | Reaction with MsCl, Pyridine | Methylene-substituted Oxacycloalkanes |
The exocyclic double bond in this compound can theoretically participate as a 2π-electron component in various intermolecular cycloaddition reactions. These reactions are powerful tools for constructing cyclic systems.
In a [4+2] cycloaddition, or Diels-Alder reaction, the alkene acts as a "dienophile," reacting with a conjugated diene to form a six-membered ring. The reactivity of this compound as a dienophile would be influenced by its substituents, but it could theoretically react with dienes like cyclopentadiene (B3395910) or anthracene (B1667546) to yield bicyclic adducts containing the diol functionality.
In [3+2] cycloadditions, the alkene can act as a "dipolarophile" and react with a 1,3-dipole (such as an azide, nitrile oxide, or ozone) to form a five-membered heterocyclic ring. mdpi.comuq.edu.au For example, reaction with ozone would lead to an initial molozonide, which would then rearrange to the more stable ozonide, cleaving the double bond in the process (ozonolysis).
| Cycloaddition Type | Reactant Partner | Theoretical Product |
| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Substituted Triazoline |
| [3+2] Dipolar Cycloaddition | Ozone | Ozonide |
Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from acyclic dienes, typically with the release of a small volatile alkene like ethylene (B1197577). wikipedia.orgorganic-chemistry.org Since this compound contains only one double bond, it cannot undergo RCM directly.
However, it can serve as a precursor to a suitable RCM substrate. A theoretical approach would involve the functionalization of both hydroxyl groups with moieties containing terminal double bonds. For instance, etherification of the diol with allyl bromide would yield a diallyl ether derivative. This resulting diene, which now contains two terminal alkene groups, could then undergo an intramolecular RCM reaction catalyzed by a ruthenium complex (e.g., a Grubbs catalyst) to form a seven-membered, oxygen-containing heterocyclic ring. wikipedia.orgnih.gov The success and stereoselectivity of such a reaction can be influenced by factors like the choice of catalyst and the conformational preferences of the substrate. organic-chemistry.orgnih.govrsc.org
Theoretical RCM Pathway:
Diallylation: this compound is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form the corresponding diallyl ether.
RCM: The resulting diene is treated with an olefin metathesis catalyst (e.g., Grubbs' second-generation catalyst) to induce ring closure, forming a seven-membered heterocycle and releasing ethylene. wikipedia.org
Reactivity of the Exocyclic Alkene Moiety
The exocyclic double bond is a key site of reactivity, susceptible to both electrophilic and radical attacks, enabling a variety of functionalization and polymerization reactions.
The π-electrons of the double bond in this compound are nucleophilic and can react with electrophiles. libretexts.orglibretexts.org In the electrophilic addition of a hydrogen halide (HX), the reaction proceeds via a carbocation intermediate.
The addition follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, protonation of the terminal methylene (B1212753) carbon generates a stable tertiary carbocation at the C3 position. The subsequent attack by the halide anion (X⁻) on this carbocation yields the final product. libretexts.org
A key hydrofunctionalization reaction is acid-catalyzed hydration. In the presence of a strong acid and water, the alkene can be hydrated to form a triol. The mechanism is analogous to HX addition, where the initial electrophile is a proton (H⁺), leading to the formation of the tertiary carbocation, which is then captured by a water molecule. Deprotonation yields 3-methylpentane-1,3,5-triol.
| Reaction | Reagents | Intermediate | Predicted Major Product |
| Hydrohalogenation | HBr or HCl | Tertiary Carbocation | 3-Halo-3-methylpentane-1,5-diol |
| Hydration | H₂O, H₂SO₄ (cat.) | Tertiary Carbocation | 3-Methylpentane-1,3,5-triol |
| Halogenation | Br₂ or Cl₂ | Cyclic Halonium Ion | 3,4-Dihalo-3-methylpentane-1,5-diol |
The exocyclic alkene can also undergo radical additions. Unlike electrophilic additions, radical additions can proceed with anti-Markovnikov regioselectivity under specific conditions. For example, the addition of HBr in the presence of peroxides occurs via a radical mechanism where the bromine radical adds first to the double bond to generate the more stable tertiary carbon radical. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product.
Theoretically, the double bond of this compound can participate in chain-growth polymerization initiated by radicals. In such a process, a radical initiator would add to the double bond, creating a new carbon-centered radical. This radical could then sequentially add to the double bonds of other monomers, propagating the polymer chain. The resulting polymer would feature a saturated carbon backbone with pendant -(CH₂)₂OH groups at every other carbon. The presence of the two hydroxyl groups on each repeating unit would produce a highly functional, hydrophilic polymer with potential applications in hydrogels, coatings, or as a polyol for cross-linking. ontosight.ai
Olefin Metathesis Reactions
A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the olefin metathesis reactions of this compound. Olefin metathesis is a powerful class of organic reactions that involves the redistribution of alkene (olefin) bonds, catalyzed by transition-metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.orgwikipedia.org Key variations include ring-closing metathesis (RCM), which is used to form cyclic compounds from a diene, and cross-metathesis (CM), which involves the reaction between two different alkenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
The structure of this compound, featuring a terminal, 1,1-disubstituted (or geminal) alkene (C=CH₂), theoretically makes it a potential substrate for certain metathesis reactions. nih.gov For instance, in cross-metathesis, this terminal alkene could react with another olefin partner. organic-chemistry.org However, 1,1-disubstituted olefins can present challenges in metathesis reactions, and their reactivity is highly dependent on the catalyst and reaction conditions. researchgate.net
Despite this structural potential, dedicated studies detailing the use of this compound in either ring-closing or cross-metathesis reactions are not present in the surveyed chemical literature. Consequently, there are no published research findings, specific catalyst systems, reaction conditions, or product characterizations for the olefin metathesis of this particular diol. The presence of two primary hydroxyl groups might also complicate potential reactions, possibly requiring protection-deprotection steps, a common strategy when functional groups could interfere with the catalyst. organic-chemistry.org
Due to the lack of available data, a detailed discussion and a data table of research findings for this specific transformation cannot be provided.
Stereochemical Control and Analysis in 3 Methylenepentane 1,5 Diol Synthesis
Generation and Properties of C2-Symmetric Diols
The generation of C2-symmetric 3-methylenepentane-1,5-diols has been effectively achieved through a method known as bidirectional asymmetric allylboration. nih.gov This strategy employs a C2-symmetric bis(borane) reagent to react with two equivalents of an aldehyde. This approach is notable for its efficiency, as it constructs the diol backbone and sets two new stereocenters in a single, highly controlled step.
In a key study, various aldehydes were reacted with a nonracemic 1,3-bis(diisopinocampheylboryl)-2-methylenepropane reagent. nih.gov This reaction proceeds to furnish the desired C2-symmetric 3-methylenepentane-1,5-diols. nih.govnih.gov The C2-symmetry of the resulting diol means that the two stereocenters created have the same absolute configuration (either both R or both S), a direct consequence of using a chiral, enantiomerically pure borane (B79455) reagent. These diols are valuable intermediates, for instance, in the rapid synthesis of C2-symmetric spiroketals. nih.gov
Table 1: Synthesis of C2-Symmetric 3-Methylenepentane-1,5-diols via Bidirectional Allylboration
| Aldehyde | Diol Product |
|---|---|
| Benzaldehyde | (1R,5R)-1,5-Diphenyl-3-methylenepentane-1,5-diol |
| Isobutyraldehyde | (1R,5R)-2,6-Dimethyl-3-methylenepentane-1,5-diol |
This table is illustrative and based on the general reaction; specific yields and conditions can be found in the cited literature.
Determination of Absolute Stereochemistry
Confirming the absolute configuration of the newly formed stereocenters in 3-methylenepentane-1,5-diol derivatives is critical. Researchers employ a combination of powerful analytical methods to unambiguously assign the three-dimensional arrangement of atoms.
Single-Crystal X-ray Diffraction of Chiral Derivatives
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute stereochemistry of crystalline compounds. imperial.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a chiral derivative, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms and thus its absolute configuration. iucr.orgiucr.org The synthesis of C2-symmetric 3-methylenepentane-1,5-diols reported by Barrett and colleagues was corroborated by X-ray crystal structures of derivatives, confirming the stereochemical assignments. nih.goviucr.org This technique provides incontrovertible proof of the stereochemical outcome of the asymmetric synthesis.
Mosher Ester Analysis
Mosher ester analysis is a widely used NMR spectroscopic method for deducing the absolute configuration of chiral secondary alcohols. nih.goviucr.org The technique involves converting the alcohol into two diastereomeric esters using the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. iucr.org
The underlying principle is that the protons in the two resulting diastereomeric esters experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. nih.gov By comparing the ¹H NMR spectra of the two diastereomers and analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the original alcohol can be reliably determined. nih.goviucr.org While highly effective for many chiral alcohols, the application of Mosher's method to 1,3-diols can sometimes be complex, particularly for acyclic anti-1,3-diols where the chemical shift differences may not follow a systematic pattern. nih.gov However, for acyclic syn-1,3-diols, the method has been shown to be valid. nih.gov
Diastereoselective Control in Complex Product Formation
The C2-symmetric 3-methylenepentane-1,5-diols are not merely synthetic curiosities; they are valuable precursors for the construction of more complex molecular architectures. The inherent symmetry and defined stereochemistry of the diol can be leveraged to control the formation of subsequent stereocenters.
Influence of Transition State Preferences on Diastereoselectivity
The high degree of stereocontrol observed in the bidirectional allylboration synthesis of 3-methylenepentane-1,5-diols stems from the well-ordered, chair-like transition states of the reaction. nih.gov The reaction of an aldehyde with an allylborane reagent is understood to proceed through a six-membered cyclic transition state. The substituents on both the aldehyde and the chiral borane reagent adopt pseudo-equatorial positions to minimize steric strain, thereby dictating the stereochemical outcome of the C-C bond formation. nih.gov This predictable transition state geometry is fundamental to achieving high diastereoselectivity and enantioselectivity in the synthesis of both 1,5-syn and 1,5-anti diol derivatives. nih.gov
Control of syn and anti-Diol Configurations
The synthesis of diols can be directed to favor either syn or anti diastereomers depending on the chosen synthetic route and reagents. While the bidirectional allylboration described by Barrett and co-workers is specific for generating C2-symmetric diols (which are syn with respect to the two hydroxyl groups relative to the carbon backbone), other methods provide access to anti-diols. nih.gov
A common strategy for achieving anti-dihydroxylation of an alkene involves a two-step sequence: first, epoxidation of the alkene using a peroxyacid like m-CPBA, followed by acid-catalyzed ring-opening of the epoxide with water. figshare.com The backside attack of the water molecule on the protonated epoxide intermediate ensures the formation of the anti-diol. Conversely, syn-dihydroxylation is typically accomplished using reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). figshare.com These reagents react with the alkene in a concerted fashion to form a cyclic intermediate, which upon hydrolysis yields the syn-diol. figshare.com The ability to selectively generate either syn or anti diols is crucial for the total synthesis of natural products containing these structural motifs.
Methods for Assessing Enantiomeric Purity
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical task in asymmetric synthesis. It quantifies the success of a reaction in producing one enantiomer over the other. For the specific compound this compound, the carbon at the 3-position is bonded to two identical ethyl-alcohol substituents (-CH₂CH₂OH). This creates a plane of symmetry within the molecule, rendering it achiral. Consequently, this compound does not have enantiomers, and the concept of enantiomeric purity is not applicable.
However, in the broader context of synthesizing chiral diols, which are valuable building blocks in the pharmaceutical and cosmetic industries, assessing enantiomeric purity is of paramount importance. nih.gov Should a chiral analogue of this compound be synthesized (for instance, by differentiating the two hydroxyl groups or by substitution that breaks the molecular symmetry), several established methods would be employed to determine the enantiomeric excess of the product. These methods can be broadly categorized into direct and indirect approaches. thieme-connect.de
Direct methods involve the analysis of enantiomers without prior chemical modification, typically using a chiral environment to differentiate them. Indirect methods rely on converting the enantiomeric pair into diastereomers by reacting them with a pure chiral auxiliary. These diastereomers possess different physical properties and can be separated and quantified using standard achiral analytical techniques. thieme-connect.denih.gov
The primary techniques used for assessing the enantiomeric purity of chiral diols include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography (GC) on a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is one of the most powerful and widely used techniques for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Direct Chiral HPLC: In this approach, the sample containing the enantiomeric mixture of the chiral diol is directly injected onto a column packed with a CSP. The choice of CSP is crucial and often based on the functional groups present in the analyte. For chiral diols, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are frequently effective. The separation is achieved through transient, diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. For example, the enantiomeric excesses of various chiral 1,3-diols have been successfully determined using chiral HPLC, often showing greater than 99% ee after asymmetric synthesis. nih.gov
Indirect Chiral HPLC: When a suitable CSP is not available or when higher sensitivity is needed, an indirect method can be used. This involves derivatizing the diol enantiomers with a chiral derivatizing agent (CDA), such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form a pair of diastereomers. nih.gov These diastereomers have distinct physical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18). nih.govthieme-connect.de The derivatization must proceed to completion without any kinetic resolution to ensure the diastereomeric ratio accurately reflects the original enantiomeric ratio.
Gas Chromatography (GC)
For volatile and thermally stable diols, gas chromatography using a chiral capillary column is an excellent method for determining enantiomeric purity. The stationary phases in these columns are typically based on cyclodextrin (B1172386) derivatives. These chiral selectors form transient, diastereomeric inclusion complexes with the enantiomers, leading to their separation. The Rt-βDEX and Rt-γDEX series of columns, for instance, are effective for resolving a wide range of chiral compounds, including alcohols and diols like 2,3-butanediol. gcms.cz The enantiomeric ratio is determined by integrating the peak areas in the gas chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers another avenue for determining enantiomeric purity, particularly through the use of chiral resolving agents.
Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The CSA forms weak, transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals (typically ¹H or ¹³C) for the previously equivalent nuclei of the enantiomers. The enantiomeric ratio can then be determined by integrating the corresponding signals.
Chiral Shift Reagents (CSRs): Chiral lanthanide shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can coordinate with Lewis basic sites in the analyte, such as the hydroxyl groups of a diol. This coordination induces large chemical shift changes in the NMR spectrum. Because the interaction forms diastereomeric complexes, the corresponding protons in the two enantiomers experience different induced shifts, allowing for their distinct signals to be resolved and quantified. thieme-connect.de
The table below summarizes the key features of these analytical methods.
| Method | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Broad applicability; high accuracy and precision; preparative scale-up is possible. | CSPs can be expensive; method development can be time-consuming. |
| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. thieme-connect.de | Uses standard, less expensive columns; can improve detection sensitivity. | Derivatization reaction must be quantitative and free of kinetic resolution; CDA must be enantiomerically pure. nih.gov |
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a capillary column with a chiral stationary phase (e.g., cyclodextrin derivatives). gcms.cz | High resolution and sensitivity; suitable for volatile compounds. | Analyte must be thermally stable and volatile; derivatization may be required to increase volatility. |
| NMR Spectroscopy | Use of a Chiral Resolving Agent (CRA) to induce chemical shift non-equivalence between enantiomers. thieme-connect.de | Rapid analysis; small sample requirement; non-destructive. | Lower sensitivity and accuracy compared to chromatography; CRA may cause line broadening; requires relatively pure sample. thieme-connect.de |
Advanced Spectroscopic and Analytical Characterization of 3 Methylenepentane 1,5 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for organic molecules like 3-methylenepentane-1,5-diol.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The two hydroxyl (-OH) protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The vinylic protons of the methylene (B1212753) (=CH₂) group would likely appear as two singlets in the olefinic region of the spectrum. The two sets of methylene protons adjacent to the hydroxyl groups (-CH₂-OH) are chemically equivalent and would present as a triplet. The two methylene protons adjacent to the central carbon (-C-CH₂-) are also equivalent and would appear as another triplet.
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. nih.gov For this compound, which has the molecular formula C₆H₁₂O₂, four distinct signals are expected due to the molecule's symmetry. nih.gov The carbon atoms of the two equivalent hydroxymethyl groups (-CH₂OH) would produce one signal. The two equivalent methylene groups adjacent to the central quaternary carbon would give a second signal. The vinylic methylene carbon (=CH₂) would have a characteristic downfield shift, and the quaternary vinylic carbon (>C=) would appear as the most downfield signal, typically with a lower intensity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OH | Variable | Broad Singlet |
| =CH₂ | 4.8 - 5.0 | Singlet |
| -CH₂-OH | 3.6 - 3.8 | Triplet |
Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Data Source |
|---|---|---|
| -CH₂OH | ~61 | Predicted |
| -C-CH₂- | ~35 | Predicted |
| =CH₂ | ~112 | Predicted |
| >C= | ~145 | Predicted |
| C1/C5 | Not available | PubChem Spectrum |
| C2/C4 | Not available | PubChem Spectrum |
| C3 | Not available | PubChem Spectrum |
Note: Specific experimental values for chemical shifts can vary based on the solvent and experimental conditions. sigmaaldrich.comcarlroth.comwashington.edu
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. pressbooks.publibretexts.orgfiveable.me A standard DEPT experiment consists of three stages: DEPT-45, DEPT-90, and DEPT-135.
For this compound:
DEPT-90: This experiment would show no signals, as there are no methine (CH) groups in the molecule. pressbooks.pub
DEPT-135: This spectrum would display positive signals for the vinylic methylene (=CH₂) protons and negative signals for the two sets of aliphatic methylene (-CH₂) groups. The quaternary carbon would be absent. pressbooks.pub
This information, combined with the standard ¹³C NMR spectrum, allows for the unambiguous assignment of each carbon signal.
Table 3: Expected DEPT-135 NMR Signals for this compound
| Carbon Type | Expected Signal Phase |
|---|---|
| =CH₂ | Positive |
| -CH₂- (aliphatic) | Negative |
Nuclear Overhauser Effect (NOE) spectroscopy is a technique that provides information about the spatial proximity of atoms, which is crucial for determining stereochemistry. intermediateorgchemistry.co.uknumberanalytics.com The NOE effect occurs through space, not through bonds, and is observed between protons that are close to each other (typically within 5 Å). intermediateorgchemistry.co.uk
In the case of this compound, an acyclic molecule with free rotation, NOE experiments could help to understand preferred conformations in solution. For instance, irradiation of the hydroxyl protons could show an NOE enhancement to the adjacent methylene protons, confirming their proximity in certain conformational states. While there are no fixed stereocenters in this molecule, NOE can still provide valuable insights into its dynamic three-dimensional structure. For more complex acyclic diols, specific NOE correlations can help in assigning relative stereochemistry. nih.gov
Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in their solid form, which is particularly useful for insoluble polymers or crystalline materials. mdpi.compolyu.edu.hk For a compound like this compound, which may be used as a monomer in polymerization, ssNMR could be employed to characterize the resulting polymer. polymersynergies.net Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and provide information on the local environment and packing of the molecules in the solid state. polyu.edu.hk
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for assessing the purity of volatile compounds like this compound and confirming its identity.
In a GC-MS analysis, the sample is first vaporized and separated into its components by the gas chromatograph. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (116.16 g/mol ). nih.gov The fragmentation pattern would be characteristic of the molecule's structure, likely showing losses of water (H₂O), hydroxymethyl radicals (•CH₂OH), and other fragments resulting from the cleavage of C-C bonds. The retention time from the gas chromatogram and the unique mass spectrum together provide a high degree of confidence in the identification and purity assessment of the compound. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Electron Ionization Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of a molecule after it is ionized by a high-energy electron beam. For this compound (C₆H₁₂O₂), the molecular ion peak [M]⁺, corresponding to its molecular weight of approximately 116.16 g/mol , would be expected. nih.gov
In mass spectrometry, the molecular ion of an alcohol is often small or even absent. libretexts.org The fragmentation of this compound is primarily driven by the presence of the hydroxyl (-OH) groups and the alkene functional group. Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule (H₂O). libretexts.org
Table 1: Predicted Significant Fragment Ions in the EI Mass Spectrum of this compound (This table is predictive, based on common fragmentation patterns for alcohols and alkenes)
| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Fragment Lost |
| 116 | [C₆H₁₂O₂]⁺ | (Molecular Ion) |
| 99 | [C₅H₇O₂]⁺ | •CH₃ |
| 98 | [C₆H₁₀O]⁺ | H₂O |
| 85 | [C₅H₉O]⁺ | •CH₂OH |
| 69 | [C₄H₅O]⁺ | •CH₂OH, H₂O |
| 57 | [C₄H₉]⁺ | •CH₂OH, •OH |
| 43 | [C₃H₇]⁺ | •C₃H₅O₂ |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) Spectroscopy, are essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) groups and the carbon-carbon double bond (C=C) of the methylene group.
The most distinct feature in the spectrum is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. The C-H stretching vibrations of the alkane backbone and the methylene group appear as strong absorptions in the 3000-2850 cm⁻¹ region. The presence of the C=C double bond is confirmed by a stretching vibration peak around 1650 cm⁻¹. Furthermore, the C-O stretching vibrations of the primary alcohol groups will produce strong peaks in the 1050-1000 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex set of overlapping vibrations unique to the molecule's structure. docbrown.info
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~2950-2850 (strong) | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1650 (medium) | C=C Stretch | Alkene (Methylene) |
| ~1460 (variable) | C-H Bend | Alkyl (CH₂) |
| ~1050 (strong) | C-O Stretch | Primary Alcohol |
| ~890 (strong) | =C-H Bend (out-of-plane) | Alkene (Methylene) |
Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the direct analysis of liquid or solid samples with minimal preparation. wikipedia.organton-paar.com In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample held in close contact with the crystal. wikipedia.orgmt.com This makes it an ideal technique for analyzing neat samples of this compound. The resulting spectrum is very similar to a traditional transmission spectrum, though peak intensities can vary, particularly at lower wavenumbers.
Vapor phase IR spectroscopy measures the infrared spectrum of a substance in the gaseous state. nih.gov For a volatile compound like this compound, this technique provides a spectrum free from intermolecular interactions, such as the hydrogen bonding that dominates the liquid phase spectrum. spectrabase.com Consequently, in the vapor phase IR spectrum, the broad O-H stretching band seen in the liquid phase would be replaced by a sharper absorption band at a higher wavenumber (typically around 3650-3550 cm⁻¹), representing free, non-hydrogen-bonded hydroxyl groups. Rotational fine structure may also be observable on the vibrational bands. nih.gov
Chiral Chromatography and Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is a critical measurement for chiral substances, reflecting the purity of one enantiomer over the other in a mixture. wikipedia.org Techniques such as chiral chromatography and circular dichroism (CD) spectroscopy are standard methods for this purpose. nih.govrsc.org
However, the molecule this compound is achiral. It does not possess a chiral center (a carbon atom bonded to four different groups) and is superimposable on its mirror image. gcms.cz Therefore, it does not exist as a pair of enantiomers. As a result, the concepts of enantiomeric excess and optical rotation are not applicable to this compound.
For the analysis of structurally similar but chiral diols, these techniques are indispensable.
Chiral Chromatography: This method uses a chiral stationary phase (CSP) within an HPLC or GC column to physically separate the enantiomers of a chiral compound. gcms.czsigmaaldrich.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification to determine the enantiomeric excess. sigmaaldrich.com
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra. For a non-racemic mixture, a net CD signal is observed, the magnitude of which is proportional to the enantiomeric excess, allowing for its determination when compared against a pure enantiomer standard. wikipedia.orgnih.gov
While these powerful analytical tools are central to stereochemical analysis, they are not relevant for the characterization of the achiral structure of this compound itself.
Catalytic Methodologies in 3 Methylenepentane 1,5 Diol Chemistry
Homogeneous Catalysis for Synthesis and Transformation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the synthesis and functionalization of 3-methylenepentane-1,5-diol and related structures.
Transition metals are pivotal in catalyzing a range of reactions involving diols. Rhodium complexes, for instance, are instrumental in hydroformylation processes that can lead to precursors of related diols. A process for producing 3-methylpentane-1,5-diol involves the hydroformylation of 2-methylbut-1-en-4-ol using a rhodium carbonyl complex modified with a tertiary organic phosphine. This reaction, conducted at temperatures between 60-140°C and pressures of 10-700 atmospheres, yields 2-hydroxy-4-methyltetrahydropyran (B101429), which is a precursor that can be hydrogenated to the saturated diol. Another method utilizes a non-phosphine-modified rhodium compound to hydroformylate 3-methyl-3-buten-1-ol (B123568), which also produces 2-hydroxy-4-methyltetrahydropyran.
Manganese, an earth-abundant metal, has emerged as a catalyst for environmentally benign reactions. Manganese pincer complexes can catalyze the acceptorless dehydrogenative coupling of diols with amines to produce cyclic imides, generating only hydrogen gas as a byproduct. organic-chemistry.orgst-andrews.ac.uk This approach avoids the use of expensive and toxic noble metals and harsh reaction conditions often associated with conventional methods. organic-chemistry.org
Iridium catalysts have shown utility in the transformation of diols. For example, 3-methyl-1,5-pentanediol (B147205) can be reacted with various amines in the presence of an iridium catalyst to synthesize enantioenriched saturated aza-heterocycles. sigmaaldrich.com Furthermore, iridium pincer complexes are effective for the selective dehydrogenation of alcohols and diols. cdnsciencepub.com These catalysts can facilitate dehydrogenative lactonization of diols, showcasing their role in cyclization reactions. researchgate.net
Table 1: Overview of Transition Metal-Catalyzed Reactions
| Catalyst Type | Reactants | Product(s) | Key Findings |
|---|---|---|---|
| Rhodium Carbonyl Complex | 2-Methylbut-1-en-4-ol, CO, H₂ | 2-Hydroxy-4-methyltetrahydropyran | Efficient hydroformylation to a precursor for 3-methylpentane-1,5-diol. |
| Manganese Pincer Complex | Diols, Amines | Cyclic Imides, H₂ | Atom-economical, environmentally friendly synthesis using an earth-abundant metal catalyst. organic-chemistry.orgst-andrews.ac.uk |
| Iridium Catalyst | 3-Methyl-1,5-pentanediol, Amines | Enantioenriched aza-heterocycles | Synthesis of chiral heterocyclic compounds from diols. sigmaaldrich.com |
| Iridium Pincer Complex | Diols | Lactones | Catalyzes dehydrogenative lactonization, a form of cyclization. researchgate.net |
Pincer complexes, which feature a central metal atom held in a rigid tridentate ligand framework, are exceptionally stable and active catalysts. illinois.edu Their unique structure allows for metal-ligand cooperation, facilitating challenging reactions like dehydrogenation. elsevierpure.com
Manganese pincer complexes have been successfully employed in the synthesis of cyclic imides from the dehydrogenative coupling of diols and amines. organic-chemistry.orgst-andrews.ac.uk The proposed mechanism involves the initial dehydrogenation of the diol to form a hydroxyaldehyde or lactone intermediate. This intermediate then reacts with an amine to form a hydroxyamide, which undergoes further dehydrogenation and cyclization to yield the final cyclic imide. organic-chemistry.org This process is highly atom-economical. elsevierpure.com
Iridium-based pincer complexes are also highly effective for dehydrogenation reactions. nih.gov They can catalyze the dehydrogenation of diols to form lactones, which is a valuable transformation in organic synthesis. researchgate.net The robustness and efficiency of these pincer catalysts make them suitable for a range of dehydrogenative and cyclization processes involving diol substrates. cdnsciencepub.com
Acid catalysis is a cornerstone of organic synthesis, particularly in condensation reactions. A patented method for the preparation of this compound involves the condensation reaction of isobutene and formaldehyde (B43269). google.com This reaction is carried out under the action of an acid catalyst, specifically a pyridinium (B92312) sulfonate compound, and an auxiliary agent from the class of phosphate (B84403) compounds. google.com This combination is reported to significantly improve the yield of the desired this compound along with its isomer, 3-methylpent-2-ene-1,5-pentanediol. google.com
In a broader context, acid catalysis facilitates reactions involving carbonyl compounds by promoting keto-enol tautomerism, which generates a nucleophilic enol intermediate. masterorganicchemistry.com In reactions like the acid-catalyzed aldol (B89426) condensation, the acid serves multiple roles: it catalyzes the formation of the enol, activates the carbonyl electrophile by protonation, and facilitates the final dehydration step. masterorganicchemistry.com This principle is relevant to the self-condensation or cross-condensation reactions that diols like this compound could potentially undergo.
Table 2: Catalysts for Condensation Synthesis of this compound
| Reactants | Catalyst System | Product(s) | Reference |
|---|
Heterogeneous Catalysis in Hydrogenation
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. They are particularly important in the hydrogenation of unsaturated compounds.
The hydrogenation of the double bond in this compound or the carbonyl/acetal group in its precursors is a key step in producing 3-methyl-1,5-pentanediol. Raney nickel is a well-established and effective catalyst for this transformation. One procedure details the hydrogenation of an intermediate mixture containing β-methylglutaraldehyde using Raney nickel under high pressure (at least 1625 p.s.i.) and elevated temperature (125°C) to yield 3-methyl-1,5-pentanediol. orgsyn.org This method is also applicable to the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran in the presence of water and a Raney nickel catalyst. orgsyn.org While palladium is a common hydrogenation catalyst, specific examples for the direct hydrogenation of this compound are less detailed in the provided context, though it is a standard choice for alkene hydrogenation. youtube.com
Besides Raney nickel, other heterogeneous catalysts are also effective for the hydrogenation leading to 3-methyl-1,5-pentanediol. Catalysts containing cobalt and nickel, which may be activated with additives like copper, chromium, and manganese, have proven to be particularly suitable. For instance, 2-hydroxy-4-methyltetrahydropyran can be hydrogenated using Raney cobalt at 80°C and 150 atmospheres of hydrogen pressure to produce 3-methylpentane-1,5-diol in high yield.
Copper-chromium oxide catalysts, also known as Adkins catalysts, are another viable option for this hydrogenation. These catalysts are mentioned as alternatives for the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran to 3-methyl-1,5-pentanediol. orgsyn.org
Table 3: Heterogeneous Catalysts for Hydrogenation to 3-Methyl-1,5-pentanediol
| Precursor | Catalyst | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| β-Methylglutaraldehyde intermediate | Raney Nickel | 125°C, ≥1625 p.s.i. H₂ | 81-83% | orgsyn.org |
| 2-Hydroxy-4-methyltetrahydropyran | Raney Cobalt | 80°C, 150 atm H₂ | 86% | |
| 2-Hydroxy-4-methyltetrahydropyran | Not specified (general mention) | Elevated temperature and pressure | 88% | |
| 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran | Copper-Chromium Oxide, Nickel on kieselguhr | Not specified | - | orgsyn.org |
| This compound and isomer | Not specified (general hydrogenation) | - | >98.5% conversion | google.com |
Advanced Catalytic Systems for Stereoselective Synthesis
The stereoselective synthesis of complex molecules like this compound, which contains a prochiral center, relies on sophisticated catalytic systems capable of controlling the three-dimensional arrangement of atoms. Key advanced methodologies applicable to this target include organocatalysis, transition-metal catalysis, and biocatalysis.
Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. Chiral diol-based scaffolds, such as those derived from BINOL or tartaric acid, are widely used to induce enantioselectivity by creating a chiral environment around the substrate. nih.gov For a molecule like this compound, a potential strategy involves the asymmetric aldol reaction to construct a chiral 1,3-diol precursor. acs.org For instance, a proline-derived organocatalyst with a copper(II) triflate additive has been shown to effectively catalyze the synthesis of chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee), which can then be reduced to the corresponding chiral 1,3-diols. acs.org
Another relevant organocatalytic approach is the site-selective functionalization of diols. rsc.org Catalysts can be designed to differentiate between hydroxyl groups based on their steric and electronic properties, which would be crucial for selectively modifying a precursor to introduce the methylene (B1212753) group. rsc.orgnih.gov
Transition-Metal Catalysis: Transition metals offer a broad spectrum of catalytic activities for the synthesis of allylic diols.
Rhenium-based catalysts , such as Re₂O₇, are effective for the stereoselective nih.govnih.gov-transposition of allylic alcohols. This methodology can convert readily available homoallylic alcohols into 1,3-syn-diols with high diastereoselectivity. nih.govresearchgate.net
Gold(I) catalysts have demonstrated high efficiency in the cyclization of monoallylic diols to form tetrahydropyrans. researchgate.net These reactions proceed with excellent chirality transfer, suggesting that a chiral precursor could be transformed into a cyclic intermediate en route to this compound with high stereochemical control. researchgate.net
Palladium catalysts are widely used in allylic substitution reactions. A dual catalytic system using a Lewis acid and a palladium catalyst can achieve regio- and chemoselective double allylic substitution on alkenyl vic-diols, allowing for the controlled introduction of different functional groups. chemrxiv.org
The following table summarizes the performance of selected advanced catalytic systems in the synthesis of related diol structures.
| Catalyst System | Substrate Type | Product Type | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| 1 mol% Re₂O₇ | δ-hydroxymethyl-anti-homoallylic alcohol | 2-methyl-1,3-syn-diol acetal | 72 | >20:1 | N/A | nih.gov |
| Proline-derived organocatalyst / Cu(OTf)₂ | Aldehyde + Ketone | Chiral 1,3-keto alcohol | up to 99 | N/A | >99 | acs.org |
| Pyrrolidine-based organocatalyst / DBU | Oxindole derivative | Spiro-decalin oxindole | up to 79 | >99:1 | up to 92 | |
| Au(I) catalyst | Monoallylic diol | Tetrahydropyran (B127337) | High | High | Excellent chirality transfer | researchgate.net |
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. For the synthesis of allylic alcohols, cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) are particularly relevant. nih.gov These biocatalysts can perform selective C-H oxyfunctionalization on alkene substrates. While wild-type enzymes may show low stereoselectivity, protein engineering and directed evolution techniques can be employed to develop highly selective enzyme variants for the synthesis of chiral allylic alcohols. nih.gov
Elucidation of Catalytic Mechanisms and Reaction Kinetics
Understanding the reaction mechanisms and kinetics is fundamental to optimizing catalytic processes for the synthesis of this compound.
Mechanistic Insights:
Rhenium-catalyzed allylic alcohol transposition is believed to proceed through a nih.govnih.gov-shift mechanism, where the rhenium catalyst facilitates the migration of the hydroxyl group across the double bond. nih.gov
Gold-catalyzed cyclization of allylic diols likely involves the activation of the allylic alcohol by the gold(I) center, followed by an intramolecular nucleophilic attack from the other hydroxyl group. The high stereoselectivity and chirality transfer observed in these reactions are consistent with a formal S_N2' mechanism. researchgate.net
Organocatalytic aldol reactions typically proceed through an enamine or enolate intermediate, with the chiral catalyst directing the facial selectivity of the electrophilic attack.
Enzymatic allylic oxidation by P450s and UPOs involves a highly reactive iron-oxo species (Compound I) that abstracts a hydrogen atom from the substrate, followed by radical rebound to form the hydroxylated product. The stereoselectivity is dictated by the precise positioning of the substrate within the enzyme's active site. nih.gov
The ruthenium-catalyzed cross-coupling of 1,2-diols and allylic alcohols to form lactones involves O-H bond activation through metal-ligand cooperation, leading to the formation of radical intermediates and Ru(III) species. rsc.org
While detailed kinetic studies for the specific synthesis of this compound are not available, general kinetic principles for catalytic reactions apply. The reaction rate is typically dependent on the concentrations of the substrate, catalyst, and any co-catalysts or reagents. In the case of enzyme catalysis, the kinetics often follow the Michaelis-Menten model, characterized by a maximum reaction rate (V_max) and the Michaelis constant (K_m), which reflects the substrate's affinity for the enzyme's active site. For transition-metal and organocatalyzed reactions, the rate law can be more complex, potentially involving catalyst activation steps, reversible substrate binding, and product inhibition.
The following table outlines key mechanistic features of relevant catalytic systems.
| Catalytic System | Key Mechanistic Feature | Intermediate Species | Stereochemical Control | Reference |
| Rhenium-catalyzed transposition | nih.govnih.gov-allylic alcohol transposition | Rhenium-oxo-alkene complex | Catalyst-substrate interaction | nih.gov |
| Gold(I)-catalyzed cyclization | Intramolecular S_N2' reaction | Gold-activated allylic alcohol | Chirality transfer from substrate | researchgate.net |
| Proline-derived organocatalysis | Enamine catalysis | Chiral enamine | Steric shielding by the catalyst | acs.org |
| Biocatalysis (P450/UPO) | C-H abstraction and rebound | Iron-oxo species, substrate radical | Enzyme active site geometry | nih.gov |
| Ruthenium-catalyzed cross-coupling | O-H bond activation, radical pathway | Radical intermediates, Ru(III) species | Metal-ligand cooperation | rsc.org |
Theoretical and Computational Chemistry of 3 Methylenepentane 1,5 Diol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 3-Methylenepentane-1,5-diol, these calculations would provide invaluable information about its geometry, stability, and electronic distribution.
Density Functional Theory (DFT) Studies for Conformational Analysis and Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. A DFT study on this compound would typically involve:
Conformational Analysis: Identifying the various possible spatial arrangements of the atoms (conformers) and calculating their relative energies. This would reveal the most stable forms of the molecule.
Reactivity Descriptors: Calculating properties like frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These descriptors would help in predicting the most likely sites for nucleophilic or electrophilic attack, thus shedding light on its chemical reactivity.
A hypothetical data table resulting from such a DFT study might look like this:
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Conformer A | 0.00 | 2.5 | 6.8 |
| Conformer B | 1.25 | 3.1 | 6.9 |
| Conformer C | 2.50 | 1.9 | 6.7 |
| Note: This table is illustrative and not based on actual experimental data. |
Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Predictions
For even greater accuracy, particularly for benchmarking DFT results and obtaining precise energetic information, ab initio methods would be employed.
Møller-Plesset perturbation theory (MP2): This method includes electron correlation effects beyond the basic Hartree-Fock approximation, providing more accurate geometries and energies.
Coupled Cluster theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry, CCSD(T) can provide highly accurate predictions of molecular properties, albeit at a much higher computational cost. These calculations would be invaluable for confirming the energetic ordering of conformers and for studying reaction barriers with high confidence.
Conformational Analysis and Intramolecular Interactions
The flexible nature of this compound, with its rotatable bonds and hydroxyl groups, suggests a complex conformational landscape governed by subtle intramolecular forces.
Exploration of Potential Energy Surfaces
A systematic scan of the potential energy surface (PES) would be performed by rotating the key dihedral angles of the molecule. This exploration would map out the energy landscape, identifying all local minima (stable conformers) and the transition states that connect them. The results would provide a comprehensive picture of the molecule's flexibility and the energy barriers between different conformations.
Characterization of Intramolecular Hydrogen Bonding Networks
A critical aspect of the conformational analysis of this compound would be the investigation of intramolecular hydrogen bonds. The two hydroxyl groups can potentially form hydrogen bonds with each other or with the electron density of the central double bond. Computational methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis would be used to identify and characterize these weak interactions, which play a significant role in stabilizing certain conformations.
A prospective data table from such an analysis might include:
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) |
| O-H···O | 2.9 | 3.5 |
| O-H···π (double bond) | 3.2 | 1.8 |
| Note: This table is illustrative and not based on actual experimental data. |
Free Energy Calculations for Conformer Populations
To understand which conformers are most prevalent at a given temperature, it is necessary to calculate their Gibbs free energies, which include contributions from entropy and zero-point vibrational energy. By calculating the free energies of all significant conformers, their relative populations according to the Boltzmann distribution can be determined. This provides a more realistic picture of the molecule's structure in a real-world sample than just considering electronic energies alone.
Spectroscopic Property Prediction and Simulation
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. These predictions are based on calculating the electronic structure and vibrational frequencies of a molecule.
The theoretical calculation of vibrational overtone spectra involves advanced computational methods that go beyond the harmonic approximation. These calculations can predict the frequencies and intensities of overtone and combination bands in a molecule's infrared (IR) spectrum. Such studies are valuable for understanding intramolecular vibrational energy redistribution and conformational dynamics.
However, a review of available literature and chemical databases indicates that no specific theoretical calculations of the vibrational overtone spectra for this compound have been published.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus.
A search for specific NMR chemical shift predictions for this compound has not yielded any dedicated computational studies. While experimental NMR data may exist, theoretical predictions that would allow for a detailed assignment and interpretation of the spectra are not present in the public domain.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of transient species like transition states and intermediates.
The characterization of a transition state is a cornerstone of computational reaction mechanism studies. It involves locating the first-order saddle point on the potential energy surface that connects reactants and products. The geometry, energy, and vibrational frequencies of the transition state provide critical information about the reaction's kinetics and feasibility.
There are no available computational studies that characterize the transition states for reactions involving this compound.
Reaction pathway mapping, often done using methods like Intrinsic Reaction Coordinate (IRC) calculations, traces the minimum energy path from a transition state to the corresponding reactants and products. This confirms that the identified transition state correctly connects the intended species and provides a detailed picture of the structural changes that occur throughout the reaction.
Specific computational mapping of reaction pathways for this compound is not documented in the scientific literature. While related compounds such as 3-Methyl-1,5-pentanediol (B147205) are used in various syntheses, such as for polyesters and aza-heterocycles, the computational details of these reaction mechanisms are not provided. sigmaaldrich.com
Applications in Complex Chemical Synthesis and Materials Science
Precursor in Natural Product Synthesis
While a versatile building block, the direct application of 3-methylenepentane-1,5-diol as a starting material in the total synthesis of many complex natural products is not extensively documented in mainstream chemical literature.
Construction of C2-Symmetric Spiroketal Motifs
Current scientific literature does not prominently feature this compound as a primary precursor for the construction of C2-symmetric spiroketal motifs. Synthetic routes to these structures typically employ other classes of chiral diols or precursors that can be elaborated into the necessary stereochemical framework.
Scaffolds for Biologically Relevant Compounds
Derivatives of this compound have been successfully employed as foundational scaffolds for creating biologically significant compounds. A notable example is the synthesis of (S)-2-amino-3-methylenepentane-1,5-diol hydrochloride, which serves as an intermediate in the development of novel beta-lactamase inhibitors. googleapis.com Furthermore, the diol itself is identified as a potential component in the formulation of antibacterial agents, highlighting its relevance in creating compounds with biological activity. google.com
Building Block for Fine Chemicals and Specialty Organic Intermediates
This compound is a key intermediate in the production of other valuable chemicals. In one industrial process, isobutene and formaldehyde (B43269) undergo a condensation reaction to produce a mixture containing this compound and its isomer, 3-methylpent-2-ene-1,5-diol. google.com This mixture is then hydrogenated to yield 3-methyl-1,5-pentanediol (B147205) (MPD), a widely used polyol in the manufacture of polyester (B1180765) and alkyd resins. google.com
Additionally, industrial side streams from citral (B94496) production, which contain a mixture of this compound and its isomers, are utilized as starting materials for producing novel esters and ethers. googleapis.comgoogle.com These derivatives have been developed for use as aroma chemicals, demonstrating the utility of this diol as a building block for the fine chemicals industry. googleapis.comgoogle.com
Monomer and Modifier in Polymer Chemistry
The bifunctional nature of this compound, combining two hydroxyl groups with an olefinic moiety, makes it a valuable monomer for polymer synthesis. It can be incorporated into polymer chains to introduce specific functionalities. It is listed as a potential comonomer for modifying ethylene-vinyl ester copolymers, which are the precursors to ethylene-vinyl alcohol (EVOH) resins used in high-performance packaging materials. justia.com Its incorporation can alter the physical and chemical properties of the final polymer. Patents also describe how isomers, including this compound, can be derived from bio-based mevalonolactone (B1676541) and subsequently used as monomers for polymerization. google.com
Use in Polyesters with Carbon-Carbon Double Bonds
When this compound is used as the diol component in a polycondensation reaction with a dicarboxylic acid or its derivative, the resulting polyester chain inherently contains pendant carbon-carbon double bonds from the methylene (B1212753) group. This makes it a specialty monomer for creating unsaturated polyesters. ontosight.ai These pendant double bonds can serve as sites for subsequent cross-linking or further chemical modification, allowing for the creation of thermoset resins or functionalized materials.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 40760-35-8 | sielc.comambeed.comalfa-chemistry.com |
| Molecular Formula | C₆H₁₂O₂ | sielc.comambeed.comalfa-chemistry.com |
| Molecular Weight | 116.16 g/mol | sielc.com |
| SMILES | C=C(CCO)CCO | alfa-chemistry.com |
| InChI Key | JUJHZOVDCJJUJK-UHFFFAOYSA-N | sielc.com |
| Density | 0.988 g/cm³ | alfa-chemistry.com |
| Boiling Point | 250.9°C at 760 mmHg | alfa-chemistry.com |
| Flash Point | 121.9°C | alfa-chemistry.com |
Applications in Biodegradable Composite Materials (analogous diols)
The pursuit of sustainable materials has led to significant research into biodegradable composites, where diols derived from renewable resources play a crucial role. These bio-based diols serve as fundamental building blocks for polyesters and other polymers that form the matrix of these environmentally friendly composites. Their incorporation can enhance the biodegradability and tailor the mechanical properties of the final material.
Analogous diols, particularly those sourced from biomass, are at the forefront of this innovation. Isosorbide (B1672297), a rigid bicyclic diol derived from glucose, is a prominent example. researchgate.netacs.org Its unique structure, when incorporated into polyesters, can significantly increase the glass transition temperature (Tg) and mechanical strength of the resulting polymer. acs.org For instance, copolyesters of poly(butylene succinate) (PBS) modified with isosorbide have been shown to exhibit improved bond strength when used as hot-melt adhesives on metal surfaces, offering a biodegradable alternative to conventional adhesives. rsc.org
Another important analogous diol is 1,4-butanediol (B3395766) (BDO), which is a key component in the production of biodegradable polyesters such as poly(butylene succinate) (PBS) and poly(butylene adipate-co-terephthalate) (PBAT). bloomtechz.com While traditionally produced from petrochemical sources, bio-based BDO is becoming increasingly available, further enhancing the green credentials of these materials. The flexibility imparted by the butylene segments from BDO is crucial for the performance of these biodegradable plastics in applications like packaging films and agricultural mulch. bloomtechz.com
The development of novel bio-based diols from sources like lignin (B12514952) and other forms of cellulosic biomass is an active area of research. google.commdpi.com These diols offer the potential for a wide range of chemical structures and functionalities, allowing for the fine-tuning of properties in biodegradable composites. For example, diols derived from vanillin, a compound obtainable from lignin, have been used to synthesize bio-based poly(ether-ester)s. mdpi.com
The table below summarizes the impact of incorporating analogous diols on the properties of biodegradable polyesters.
| Diol | Base Polymer | Resulting Polymer/Composite | Key Findings |
| Isosorbide | Poly(butylene succinate) (PBS) | Poly(butylene-co-isosorbide succinate) (PBIS) | Improved bond strength as a hot-melt adhesive. rsc.org |
| Isosorbide | Poly(ethylene terephthalate) (PET) | Poly(ethylene-co-isosorbide terephthalate) (PEIT) | Increased glass transition temperature (from 80 to 101 °C) and tensile strength (from 58.8 to 68.7 MPa) with increasing isosorbide content. acs.org |
| 1,4-Butanediol | Succinic Acid | Poly(butylene succinate) (PBS) | A promising biodegradable polymer for sustainable plastics. bloomtechz.com |
| 1,4-Butanediol | Adipic Acid and Terephthalic Acid | Poly(butylene adipate-co-terephthalate) (PBAT) | An important biodegradable plastic. bloomtechz.com |
| Isosorbide | Oxalic Acid and other diols | Poly(isosorbide-co-diol) oxalate (B1200264) (PISOX-diol) | Fully renewable and biodegradable polyesters. researchgate.net |
Role in Polyurethane Production (analogous diols)
Analogous diols are fundamental to the synthesis of polyurethanes (PUs), a versatile class of polymers with applications ranging from flexible foams to rigid coatings and elastomers. ontosight.aiontosight.ai The choice of diol as a chain extender or as part of a polyester or polyether polyol significantly influences the final properties of the polyurethane, such as its hardness, flexibility, and thermal stability. acs.orggantrade.com
A variety of diols are employed in polyurethane production. Short-chain diols like 1,4-butanediol (BDO), ethylene (B1197577) glycol, and diethylene glycol are commonly used as chain extenders. acs.org They react with the isocyanate-terminated prepolymer to build high molecular weight PUs. The structure of the chain extender has a direct impact on the morphology of the hard segments in the polyurethane, which in turn governs the material's mechanical properties.
2-Methyl-1,3-propanediol (MPO) is another important branched aliphatic diol used in polyurethane applications. gantrade.comepchems.comdcc.com.tw Its unique structure, with two primary hydroxyl groups and a methyl branch, inhibits crystallization. This property is advantageous in producing liquid polyester polyols that are easily processed and compatible with other components in polyurethane formulations. dcc.com.twriverocean.com.tw Polyurethanes made with MPO-based polyesters exhibit an excellent balance of tensile strength and flexibility and are used in coatings, adhesives, sealants, and elastomers. gantrade.com
Bio-based diols are also making significant inroads into the polyurethane market, driven by the demand for sustainable materials. altlaboratories.comube.es 1,3-Propanediol (PDO), which can be produced through the fermentation of renewable resources, is used as a building block for polyester and polyether polyols for polyurethane dispersions. pcimag.comresearchgate.net These bio-based polyurethanes demonstrate comparable or even enhanced performance in applications such as coatings and adhesives. pcimag.com Furthermore, bio-based polycarbonate diols are being developed to produce high-performance polyurethanes with excellent durability, chemical resistance, and thermal stability. ube.es
The following table presents research findings on the role of different analogous diols in polyurethane production.
| Diol | Role in PU Synthesis | Resulting Polyurethane Type | Key Research Findings |
| 1,4-Butanediol (BDO) | Chain Extender | Thermoplastic Polyurethanes (TPUs) | Used in the synthesis of high molecular weight PUs. acs.org |
| 2-Methyl-1,3-propanediol (MPO) | Monomer for Polyester Polyols, Chain Extender | Coatings, Adhesives, Sealants, Elastomers | Produces liquid polyesters, enhances flexibility and tensile strength. gantrade.comdcc.com.tw |
| 1,3-Propanediol (PDO) | Building Block for Polyester and Polyether Polyols | Polyurethane Dispersions (PUDs) for Coatings | Bio-based alternative offering good performance in direct-to-metal applications. pcimag.com |
| Isosorbide | Monomer for Polyester and Polycarbonate Diols | Bio-based Polyurethanes | Imparts rigidity and can improve thermal properties of the polymer. tandfonline.com |
| 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | Polyol Component | Polyurethane Foams | A key component in the synthesis of specific polyurethane foams. ontosight.aiontosight.ai |
Role in Aroma and Fragrance Compound Synthesis (analogous diols)
While not as common as other functional groups in fragrance chemistry, diols and their derivatives can serve as precursors or key intermediates in the synthesis of certain aroma and fragrance compounds. The transformation of diols into molecules with desirable olfactory properties often involves reactions such as etherification or esterification.
A notable example is the use of ethers of 2,2,4-trimethylpentane-1,3-diol as fragrance materials. google.com Specific ethers of this diol, such as those where one hydroxyl group is converted to a 2-methyl-2-propenyl ether or a 3-methyl-2-butenyl (B1208987) ether, are patented for their use in creating fragrances for a wide array of products. google.com
The synthesis of fragrances can also involve the cyclization of diol precursors. For instance, the synthesis of kahweofuran, a furan (B31954) derivative found in coffee extract, involves an iodine-mediated cyclization of an alkyne-diol substrate as a key step. nih.gov
Furthermore, the reduction of diketones to their corresponding diols can be a step in a multi-step synthesis of fragrance molecules. chemistrysteps.com These diols can then be further modified to produce the final aroma chemical. While direct use of diols as fragrances is less frequent, their role as versatile synthetic intermediates is significant. The ability to introduce two hydroxyl groups provides multiple reaction sites for building more complex molecular architectures found in many synthetic odorants. nih.govencyclopedia.pub
An example of a fragrance compound that is a diol derivative is 3-Methyl-5-phenyl-1-pentanol, which has a floral, rosy odor. perfumerflavorist.com While the direct synthesis from a diol is not always the primary route, the structure highlights the potential for diol-like molecules in the fragrance industry.
The table below provides examples of analogous diols and their role in the synthesis of fragrance compounds.
| Diol/Derivative | Synthetic Transformation | Resulting Fragrance Compound/Intermediate | Olfactory Profile/Use |
| Ethers of 2,2,4-trimethylpentane-1,3-diol | Etherification | 3-(2-methyl-2-propenoxy)-2,2,4-trimethyl-1-pentanol | Fragrance material for perfumes and consumer products. google.com |
| Alkyne-diol substrate | Iodine-mediated cyclization | Kahweofuran | Component of coffee aroma. nih.gov |
| 2,2,4-trimethylpentane-1,3-diol | Etherification | Ethers of 2,2,4-trimethylpentane-1,3-diol | Useful as fragrance materials. google.com |
Future Research Directions and Unexplored Academic Avenues
Development of Novel Organocatalytic and Biocatalytic Synthetic Routes
The current known synthesis of 3-methylenepentane-1,5-diol involves the condensation of isobutene and formaldehyde (B43269), followed by hydrogenation of the resulting mixture of unsaturated diols. google.com While effective, this method relies on traditional catalysis. The future of its synthesis lies in the development of more sustainable and selective catalytic systems.
Organocatalysis offers a metal-free alternative for the synthesis of complex molecules. Future research could explore the use of chiral organocatalysts to achieve an asymmetric synthesis of this compound derivatives. For instance, the Prins reaction, which is a key step in the formation of the carbon skeleton, can be rendered asymmetric using chiral Brønsted acids. This would open the door to enantiomerically enriched diols for applications in chiral polymer synthesis and pharmaceuticals.
Biocatalysis , with its inherent selectivity and mild reaction conditions, presents another promising frontier. Enzymes such as lipases, which are known to catalyze esterification and transesterification reactions, could be employed for the synthesis of polyesters from this compound. acs.org Furthermore, the development of engineered enzymes could enable the direct biocatalytic synthesis of the diol itself or its functionalized derivatives from simple precursors.
| Catalytic Approach | Potential Catalysts/Enzymes | Target Reaction | Potential Advantages |
| Organocatalysis | Chiral Brønsted Acids, Proline Derivatives | Asymmetric Prins Reaction | Metal-free, enantioselectivity |
| Biocatalysis | Lipases, Engineered Hydroxylases | Polyester (B1180765) synthesis, Direct diol synthesis | Mild conditions, high selectivity, sustainability |
Exploration of Advanced Functionalization Strategies for Unique Architectures
The dual functionality of this compound—a reactive double bond and two hydroxyl groups—makes it an ideal substrate for a wide range of functionalization reactions. libretexts.org The exploration of these reactions can lead to a diverse array of unique molecular architectures.
The 1,1-disubstituted alkene is amenable to a variety of transformations. Advanced methods such as catalytic asymmetric hydroboration could introduce a third hydroxyl group with stereocontrol, leading to triols. rsc.org Dihydroxylation reactions, using reagents like osmium tetroxide or potassium permanganate (B83412), can convert the alkene into a vicinal diol, yielding a tetra-functional molecule. chemistrysteps.comlibretexts.org
The primary hydroxyl groups can be readily derivatized to form esters, ethers, and urethanes, which are key linkages in polymer chemistry. The synthesis of unsaturated polyesters from this compound could lead to biodegradable and cross-linkable materials for applications in tissue engineering and drug delivery. nih.gov
In-depth Mechanistic Studies of Under-explored Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. For this compound, several reaction pathways warrant in-depth mechanistic investigation.
The acid-catalyzed Prins reaction between isobutene and formaldehyde to form the diol is a key example. nih.gov Detailed mechanistic studies, potentially using computational methods, could elucidate the role of intermediates, the factors controlling selectivity between the desired 1,3-diol and other by-products, and the potential for stereocontrol. nih.gov
Furthermore, the mechanisms of polymerization and functionalization reactions involving this compound are largely unexplored. Understanding the kinetics and thermodynamics of these reactions will be essential for controlling the properties of the resulting materials.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and process control. nih.govrsc.org The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow systems.
The synthesis of the diol itself, which can be a high-pressure and high-temperature process, could be made safer and more efficient in a flow reactor. google.com Downstream functionalization reactions, such as polymerization or esterification, could be "telescoped" in a continuous sequence, eliminating the need for isolation of intermediates and reducing waste. fu-berlin.de
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts for the synthesis and derivatization of this compound. nih.govresearchgate.net This high-throughput approach can accelerate the discovery of new materials and molecules with desired properties.
Computational Design of New Reactions and Derivatized Materials
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work. acs.org For this compound, computational methods can be employed in several key areas.
Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into reaction mechanisms and predicting the feasibility of new transformations. This can guide the selection of catalysts and reaction conditions for both the synthesis and functionalization of the diol.
Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound. By simulating the interactions between polymer chains, it is possible to estimate properties such as the glass transition temperature, mechanical strength, and degradation rate of these materials. researchgate.net
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, catalyst performance |
| Molecular Dynamics (MD) | Materials Science | Polymer conformation, glass transition temperature, mechanical properties |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalysis | Enzyme-substrate interactions, catalytic mechanism of engineered enzymes |
Investigation of Emerging Biological Activities through Chemoinformatics
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. This field can be instrumental in identifying potential biological activities of this compound and its derivatives.
By creating virtual libraries of compounds derived from this compound, it is possible to use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict their potential biological activities. google.com These in silico screening methods can prioritize which derivatives to synthesize and test experimentally, saving time and resources in the drug discovery process.
Furthermore, chemoinformatics tools can be used to compare the structural features of this compound derivatives with those of known bioactive molecules, suggesting potential therapeutic targets and applications.
Q & A
Q. How can researchers optimize the synthesis of heterocyclic derivatives from this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
